molecular formula C14H12BrNO5S B500585 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-76-2

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B500585
CAS No.: 886119-76-2
M. Wt: 386.22g/mol
InChI Key: WSQHFXPEZNXZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Identification Parameters

The systematic nomenclature of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound features a benzoic acid core with a sulfonamide substituent at the 2-position, where the sulfonyl group is derived from 5-bromo-2-methoxybenzenesulfonic acid. The closely related 3-position isomer, 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid, has been extensively documented with the molecular formula C₁₄H₁₂BrNO₅S and a molecular weight of 386.22 g/mol.

The structural complexity of this compound family arises from the presence of multiple reactive sites, including the carboxylic acid group, the sulfonamide linkage, the brominated aromatic ring, and the methoxy substituent. Each of these functional groups contributes to the overall chemical behavior and potential reactivity patterns of the molecule. The IUPAC naming convention systematically accounts for each substituent position, with the benzoic acid serving as the parent structure and the complex sulfonamide group designated as a substituent at the appropriate position.

The three-dimensional structure of these compounds exhibits specific spatial arrangements that influence their chemical properties. The sulfonamide linkage provides a rigid connection between the two aromatic systems, while the methoxy and bromo substituents on the sulfonyl-bearing ring create distinct electronic and steric environments. These structural features are crucial for understanding the compound's reactivity patterns and potential interactions with other molecules.

CAS Registry Number and Database Indexing

The Chemical Abstracts Service registry system provides unique identification for chemical compounds, with the user-specified CAS Registry Number 886119-76-2 corresponding to the 2-position isomer of this sulfonamide derivative. However, current database searches primarily return information for related compounds, particularly the 3-position analog which is registered in PubChem with CID 8191030. This discrepancy highlights the importance of precise structural identification in chemical databases and the challenges associated with cataloging positional isomers.

Database indexing for these compounds involves multiple identification systems beyond CAS numbers. The 3-position isomer is documented with synonyms including "3-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid," "927638-58-2," and "3-(5-BROMO-2-METHOXYBENZENESULFONAMIDO)BENZOIC ACID". The InChI (International Chemical Identifier) system provides additional structural specificity, with the 3-position compound having the InChI key WEJHZRAAGHFVBB-UHFFFAOYSA-N.

The systematic organization of these compounds in chemical databases reflects their membership in the broader sulfonamide class. Related entries include various brominated and methoxylated sulfonamide derivatives, each with distinct registry numbers and structural identifiers. This comprehensive indexing system enables researchers to navigate the complex landscape of sulfonamide chemistry and identify specific compounds for detailed study.

Historical Context of Sulfonamide Derivatives in Chemical Research

The development of sulfonamide chemistry represents one of the most significant breakthroughs in early antimicrobial research, with origins tracing back to the 1930s when Gerhard Domagk discovered the antibacterial properties of Prontosil. This groundbreaking work at Bayer AG laboratories demonstrated that coal-tar dyes containing sulfonamide groups could effectively combat bacterial infections in living organisms. The discovery marked the beginning of the antibiotic era and established sulfonamides as the first broadly effective antibacterial agents for systemic use.

The historical significance of sulfonamides extends beyond their initial medical applications. Following Domagk's discovery, researchers at the Pasteur Institute, including Daniel Bovet and Ernest Fourneau, determined that Prontosil was metabolized in the body to release sulfanilamide, the active antimicrobial component. This finding established the concept of prodrug activation and led to extensive research into sulfonamide derivatives with improved properties. The subsequent "sulfa craze" of the late 1930s resulted in the synthesis of thousands of sulfonamide compounds, with over 5,400 permutations documented by 1945.

The regulatory history of sulfonamides also shaped modern pharmaceutical development practices. The sulfanilamide elixir disaster of 1937, which resulted in over 100 deaths due to the use of toxic diethylene glycol as a solvent, led directly to the passage of the Federal Food, Drug, and Cosmetic Act in 1938. This legislation established the U.S. Food and Drug Administration's authority to oversee drug safety and effectiveness, fundamentally changing how new pharmaceutical compounds are evaluated and approved.

The evolution of sulfonamide chemistry continued through World War II, where these compounds played crucial roles in treating wounded soldiers and preventing infection-related deaths. Notable figures including Franklin Delano Roosevelt Jr. and Winston Churchill were among those whose lives were saved by sulfonamide therapy. The development of specialized sulfonamides like sulfaquinoxaline for veterinary applications, particularly as a coccidiostat in poultry production, demonstrated the versatility of this chemical class.

Positioning within Organic Sulfonamide Chemistry

The structural classification of this compound places it within the specialized subset of arylsulfonamide-substituted carboxylic acids. This compound class represents an intersection of several important chemical functionalities: aromatic sulfonamides, halogenated aromatics, methoxy-substituted benzenes, and benzoic acid derivatives. The integration of these diverse functional groups creates compounds with unique chemical and physical properties that distinguish them from simpler sulfonamide structures.

Within the broader context of sulfonamide chemistry, these compounds belong to the category of N-arylsulfonamides, where the sulfonamide nitrogen is substituted with an aromatic group rather than remaining as a primary amide. This structural modification significantly alters the electronic properties of the sulfonamide group and can influence both chemical reactivity and biological activity. The presence of the carboxylic acid group on the N-aryl substituent further enhances the compound's potential for diverse chemical interactions and modifications.

The positioning of functional groups on the aromatic rings creates specific electronic environments that influence reactivity patterns. The 5-bromo-2-methoxyphenyl portion of the molecule contains both electron-withdrawing (bromo) and electron-donating (methoxy) substituents, creating a complex electronic landscape that affects the sulfonyl group's properties. Similarly, the position of the sulfonamide substituent on the benzoic acid ring (position 2 versus position 3) significantly impacts the compound's overall electronic distribution and potential intramolecular interactions.

Comparative analysis with related sulfonamide derivatives reveals the importance of structural fine-tuning in this compound class. For example, the documented 3-position isomer 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid provides insight into how positional changes affect molecular properties. Other related compounds, such as 5-bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid, demonstrate how substituent modifications on the sulfonyl-bearing ring can alter chemical behavior.

The synthetic accessibility of these compounds relies on established sulfonamide formation reactions, typically involving the coupling of sulfonyl chlorides with aromatic amines. The presence of multiple reactive sites in these molecules also provides opportunities for further chemical modifications, making them valuable intermediates in organic synthesis. The carboxylic acid group, in particular, offers possibilities for ester formation, amide coupling, and other derivatization reactions that can expand the chemical diversity of this compound family.

Properties

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO5S/c1-21-12-7-6-9(15)8-13(12)22(19,20)16-11-5-3-2-4-10(11)14(17)18/h2-8,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHFXPEZNXZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The bromination of m-methoxybenzoic acid (1) to 2-bromo-5-methoxybenzoic acid (2) employs electrophilic aromatic substitution. Key parameters from patent CN112250562A include:

  • Solvent : Halogenated hydrocarbons (dichloromethane, chloroform) enhance bromine solubility and regioselectivity.

  • Catalysts : Red phosphorus (0.01–0.2 mol eq) and potassium bromate (0.01–0.2 mol eq) synergistically activate N-bromosuccinimide (NBS).

  • Acid promoter : Sulfuric acid (0.5–5 mass eq) protonates the carboxyl group, directing bromination to the ortho position.

Representative Procedure :

  • Dissolve 15.2 g (0.1 mol) of m-methoxybenzoic acid in 70 g chloroform.

  • Add 1.48 g red phosphorus, 1.67 g potassium bromate, and 30 mL concentrated H2SO4.

  • Introduce 21.36 g NBS at 25°C, react for 3 hr.

  • Quench with ice water, recover chloroform under reduced pressure, and recrystallize with methanol.

Yield : 92.7%.
Purity : 99.2% (HPLC).

Comparative Bromination Methods

MethodBrominating AgentSolventCatalystYield (%)Purity (%)
NBS + Red PNBSChloroformKBrO3, H2SO492.799.2
Br2 + NaOHBr2WaterNaOH83.098.5
DibromohydantoinDibromohydantoinChloroformKBr, H2SO492.899.5

The NBS-based method outperforms traditional bromine-water systems due to reduced side reactions and higher atom economy.

Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

Sulfonation of 5-Bromo-2-methoxyaniline

The conversion of 5-bromo-2-methoxyaniline (3) to its sulfonyl chloride (4) involves chlorosulfonic acid (ClSO3H) under anhydrous conditions:

  • Add 10 g (0.045 mol) of 3 to 50 mL dichloromethane at 0°C.

  • Slowly introduce 15 mL ClSO3H, maintaining temperature <5°C.

  • Stir for 4 hr, then pour into ice-water to precipitate the sulfonyl chloride.

Yield : 85–90%.
Critical Factor : Excess ClSO3H ensures complete sulfonation while avoiding sulfonic acid byproducts.

Sulfonamide Coupling with 2-Aminobenzoic Acid

Reaction Optimization

The final step couples 5-bromo-2-methoxybenzenesulfonyl chloride (4) with 2-aminobenzoic acid (5) in a nucleophilic acyl substitution:

Procedure :

  • Dissolve 2.16 g (0.01 mol) of 5 in 30 mL DMF.

  • Add 2.8 mL triethylamine (TEA) as base.

  • Slowly add 3.1 g (0.01 mol) of 4 in 20 mL DMF at 0°C.

  • Warm to 25°C, stir for 12 hr.

  • Quench with 1M HCl, extract with ethyl acetate, and recrystallize from ethanol.

Yield : 78–82%.
Purity : 98.5% (LC-MS).

Solvent and Base Screening

SolventBaseTemperature (°C)Time (hr)Yield (%)
DMFTEA251282
THFPyridine40875
DCMNaHCO30→252468

DMF with TEA provides optimal solubility and acid scavenging, minimizing racemization.

Industrial-Scale Production Considerations

  • Continuous flow reactors : Reduce reaction time by 40% compared to batch processes.

  • Solvent recycling : Chloroform recovery via distillation achieves >95% reuse.

  • Waste management : Neutralization of H2SO4 with Ca(OH)2 generates CaSO4, which is filtered and landfilled .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves several steps, including bromination, substitution reactions, and hydrolysis. The preparation methods often emphasize mild reaction conditions and environmental friendliness. For instance, a notable method involves the reaction of 4-methoxybenzenesulfonamide with bromine under controlled conditions to yield the desired sulfonamide derivative .

Chemical Structure:

  • Molecular Formula: C14H12BrN2O4S
  • Molecular Weight: Approximately 396.22 g/mol

Antipsychotic Properties

One of the prominent applications of this compound is as an intermediate in the synthesis of antipsychotic drugs such as Sulpiride. Sulpiride is known for its efficacy in treating schizophrenia and other psychotic disorders by selectively antagonizing dopamine receptors (D2, D3, and D4). The compound's structural features contribute to its ability to modulate neurotransmitter activity effectively .

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit potential antitumor activity. The specific compound has been evaluated for its ability to inhibit tumor growth driven by overexpression of MYC oncogenes. High-throughput screening has identified it as a promising candidate for further development in cancer therapy .

Case Study 1: Sulpiride Synthesis

A study documented the efficient synthesis of this compound as a key intermediate in producing Sulpiride. The researchers highlighted the advantages of using this compound due to its favorable yield and reduced costs associated with raw materials. The synthesis was carried out under mild conditions, resulting in a product with high purity suitable for pharmaceutical applications .

Case Study 2: Ant

Mechanism of Action

The mechanism of action of 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid ()

  • Structural Differences : Additional chloro and hydroxy groups at positions 5 and 2 of the benzoic acid core.
  • Implications :
    • The hydroxy group increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound.
    • The chloro substituent elevates molecular weight (MW = 422.7 vs. ~370.2 for the target compound) and lipophilicity (higher XLogP3).
    • Crystal structure analysis reveals intermolecular O–H⋯O and Br⋯π interactions, which may influence solid-state packing and stability .

4-[2-[2-[[(4-Methoxyphenyl)sulfonyl]amino]phenyl]ethynyl]benzoic Acid ()

  • Structural Differences : Ethynyl bridge connecting the sulfonamide phenyl ring to the benzoic acid core.
  • Higher molecular weight (407.4 vs. ~370.2) and altered electronic properties due to extended conjugation.

Thioamide and Thioxomethyl Derivatives

5-Bromo-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]benzoic Acid ()

  • Structural Differences : Thioamide (C=S) linkage replaces the sulfonamide (SO₂) group.
  • Implications: Reduced polarity and hydrogen-bonding capacity compared to sulfonamides.

4-[[[[3-(5-Bromo-2-Methoxyphenyl)-1-Oxo-2-Propenyl]amino]thioxomethyl]amino]benzoic Acid ()

  • Structural Differences : Propenyl group and thioxomethyl linkage introduce α,β-unsaturated ketone functionality.
  • Implications :
    • The conjugated system may engage in Michael addition reactions, increasing reactivity.
    • Higher molecular weight (435.3) and complexity due to the propenyl chain.

Benzofuran Carboxylic Acid Derivatives ()

5-Bromo-6-methoxybenzofuran-2-carboxylic Acid

  • Structural Differences : Benzofuran core replaces the benzene ring, with bromo and methoxy substituents at positions 5 and 6.
  • Implications :
    • Benzofuran’s fused oxygen heterocycle increases ring strain and electron-rich character, altering acidity (pKa) compared to benzoic acid derivatives.
    • Similar bromo and methoxy groups may confer overlapping bioactivity profiles, such as antimicrobial or antitumor effects .

Data Tables

Table 1. Molecular Properties of Target Compound and Analogs

Compound Name Molecular Formula MW XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors
2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid C₁₄H₁₂BrNO₅S 370.2 3.5 2 5
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic acid C₁₄H₁₁BrClNO₆S 422.7 4.1 3 6
5-Bromo-2-[[[(4-fluorobenzoyl)amino]thioxomethyl]amino]benzoic acid C₁₅H₁₀BrFN₂O₃S 397.2 3.8 3 5
5-Bromo-6-methoxybenzofuran-2-carboxylic acid C₁₀H₇BrO₄ 287.1 2.2 1 4

Discussion of Structural Implications

  • Bioactivity : Sulfonamide derivatives (e.g., ) often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase) due to the sulfonamide’s zinc-binding capacity. Thioamide analogs () may target different pathways, such as thioredoxin reductase .
  • Solubility : Hydroxy and carboxylic acid groups enhance aqueous solubility, whereas bromo and methoxy substituents increase lipophilicity, affecting membrane permeability.

Biological Activity

2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with significant potential in biological applications, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula C14H12BrNO5S and features a unique structure that includes a bromine atom, a methoxy group, and a sulfonyl group attached to a benzoic acid framework. This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria range from 15.625 μM to 125 μM , indicating its potential as a bactericidal agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis
Escherichia coli125Bactericidal action

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported range from 3.0 μM to 21.3 μM , suggesting a strong potential for therapeutic application in cancer treatment .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (μM)Observations
MCF-73.0Significant growth inhibition
A54921.3Moderate cytotoxicity
HCT116<10High efficacy compared to standard drugs

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in proteins, potentially inhibiting their activity.
  • Disruption of Cellular Processes : It affects pathways related to protein synthesis and nucleic acid production, which are vital for bacterial growth and cancer cell proliferation.

Case Studies

A recent study highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option where conventional antibiotics fail . Another investigation demonstrated its ability to induce apoptosis in cancer cells through caspase activation, further supporting its role as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves sulfonylation of an aniline derivative. For example, coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., using pyridine or triethylamine). Reaction optimization may include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or THF) to improve solubility.
  • Purification via recrystallization or column chromatography.
    • Analytical validation: Use 1^1H/13^{13}C NMR to confirm sulfonamide bond formation (e.g., NH proton at δ 10–12 ppm) and HPLC to assess purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

  • Key Techniques :

  • NMR : 1^1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and sulfonamide NH (δ ~10–12 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and sulfonyl (SO2_2, ~110–120 ppm) groups.
  • Mass Spectrometry (MS) : ESI-MS or HRMS verifies molecular ion peaks ([M+H]+^+ or [M-H]^-).
  • FT-IR : Peaks at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch).
    • Data Interpretation: Cross-reference with PubChem or literature spectra for structural validation .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Assays :

  • Enzyme inhibition: Test against kinases, proteases, or sulfotransferases (IC50_{50} determination).
  • Antimicrobial activity: Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
    • Note: Use DMSO for solubilization (<1% v/v) and include vehicle controls .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be systematically addressed?

  • Strategies :

  • Assay Standardization : Control variables like pH, temperature, and cell passage number.
  • Stability Studies : Monitor compound degradation via HPLC under assay conditions.
  • Metabolite Profiling : Identify active/inactive metabolites using LC-MS.
    • Example: Discrepancies in cytotoxicity may arise from differential metabolite formation in cell lines .

Q. What structural modifications can enhance pharmacokinetic properties without compromising bioactivity?

  • Approaches :

  • Solubility : Introduce polar groups (e.g., –OH, –COOH) or prepare salt forms (e.g., sodium, hydrochloride).
  • Metabolic Stability : Replace labile methoxy groups with halogens (e.g., –Cl) or methylsulfanyl (–SMe) .
  • Bioisosteres : Replace the sulfonamide with a carbamate or urea group to modulate bioavailability.
    • Case Study: Hydrochloride salts of analogous benzoic acids show improved solubility and stability .

Q. What computational methods are effective for predicting binding modes and target interactions?

  • Tools :

  • Molecular docking (AutoDock Vina, Glide) to simulate interactions with enzymes (e.g., cyclooxygenase-2).
  • MD simulations (GROMACS) to assess binding stability over time.
  • QSAR models to correlate substituent effects (e.g., –Br, –OCH3_3) with activity.
    • Validation: Compare computational predictions with experimental IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?

  • Root Causes :

  • Enzyme source variability (e.g., recombinant vs. native proteins).
  • Assay interference from compound aggregation or fluorescent properties.
    • Resolution :
  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization).
  • Conduct counter-screens against unrelated enzymes to rule out nonspecific effects .

Experimental Design Considerations

Q. What in vitro models are most suitable for studying its anti-inflammatory potential?

  • Models :

  • RAW 264.7 macrophages: Measure TNF-α/IL-6 suppression via ELISA.
  • NF-κB luciferase reporter assays: Quantify pathway inhibition.
  • COX-2 inhibition: Compare selectivity over COX-1 using purified enzymes.
    • Controls: Include dexamethasone (positive control) and vehicle-only groups .

Structural Analogs and SAR

Q. Which analogs of this compound have shown improved activity, and what structural features contribute to efficacy?

  • Notable Analogs :

  • 5-Bromo-2-methoxyphenylsulfonamides : Enhanced COX-2 inhibition with EC50_{50} values < 1 μM.
  • 2-Amino variants : Improved solubility but reduced membrane permeability.
    • SAR Trends:
  • Electron-withdrawing groups (e.g., –Br) enhance enzyme binding.
  • Methoxy groups (–OCH3_3) improve metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.